Perfluoro-t-butyl trifluoroacetate
Overview
Description
Perfluoro-t-butyl trifluoroacetate is an organofluorine compound with the chemical formula C6F12O2. It is characterized by the presence of a perfluorinated t-butyl group and a trifluoroacetate moiety. This compound is notable for its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds present in its structure.
Mechanism of Action
Target of Action
Perfluoro-t-butyl trifluoroacetate is a perfluorinated chemical compound . It is a component of the empirical therapeutic oxygen carrier called Oxycyte . Its primary targets are tissues that require oxygenation .
Mode of Action
This compound, as a part of Oxycyte, is designed to enhance oxygen delivery to damaged tissues . It can carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion . This makes it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .
Biochemical Pathways
It is known that fluorocarbons, like this compound, have strong gas-dissolving properties . When used with oxygen, they serve a dual role of healing the tissue as well as imaging .
Result of Action
The primary result of the action of this compound is enhanced oxygen delivery to tissues . This can be particularly beneficial in conditions where oxygen supply is compromised, such as in ischemic stroke .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by the presence of other substances in the environment . Furthermore, the compound is known to be a persistent pollutant in the environment .
Biochemical Analysis
Biochemical Properties
Perfluoro-t-butyl trifluoroacetate plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with enzymes and proteins by forming stable carbamate linkages, which can be removed under specific conditions such as strong acid or heat. This interaction is crucial for the synthesis of peptides, as it allows for the selective protection and deprotection of amine groups without affecting other functional groups in the molecule .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s stability and resistance to biological degradation mean that it can persist in the cellular environment, potentially leading to bioaccumulation and biomagnification. Studies have indicated that this compound can disrupt endocrine function and cause oxidative stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins. The strong carbon-fluorine bonds in this compound contribute to its high affinity for binding to biomolecules, making it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and resistance to degradation. Studies have shown that this compound can remain stable for extended periods, leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can cause persistent changes in gene expression and cellular metabolism, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and disruption of endocrine function in animal models. These effects are dose-dependent and can vary based on the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation and synthesis of fluorinated compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, leading to localized effects on cellular function. The compound’s high stability and resistance to degradation mean that it can persist in the cellular environment, potentially leading to bioaccumulation and biomagnification .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. The compound may also undergo post-translational modifications that direct it to specific organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-t-butyl trifluoroacetate can be synthesized through the reaction of perfluoro-t-butanol with trifluoroacetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and does not require the use of a catalyst. The general reaction scheme is as follows:
(CF3)3COH+(CF3CO)2O→(CF3)3COCOCF3+CF3COOH
Industrial Production Methods
Industrial production of this compound involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Perfluoro-t-butyl trifluoroacetate primarily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoroacetate group. It can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines and alcohols can react with this compound under mild conditions, typically at room temperature.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form perfluoro-t-butanol and trifluoroacetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted perfluoro-t-butyl derivatives.
Esterification: Products are esters of this compound.
Hydrolysis: Products are perfluoro-t-butanol and trifluoroacetic acid.
Scientific Research Applications
Perfluoro-t-butyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the modification of peptides and proteins to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A related compound with similar reactivity but lacking the perfluorinated t-butyl group.
Perfluoro-tert-butanol: Shares the perfluorinated t-butyl group but does not contain the trifluoroacetate moiety.
Perfluorooctanoic acid: Another perfluorinated compound with different functional groups and applications.
Uniqueness
Perfluoro-t-butyl trifluoroacetate is unique due to its combination of a perfluorinated t-butyl group and a trifluoroacetate moiety. This dual functionality imparts both high stability and reactivity, making it a valuable reagent in various chemical and industrial processes.
Properties
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSOHPXIFIETIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614100 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24165-10-4 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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